molecular formula C8H12N2O B1166128 N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine CAS No. 101001-61-0

N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine

Cat. No.: B1166128
CAS No.: 101001-61-0
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Description

N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine is a specialized Schiff base ligand of significant interest in modern coordination chemistry and medicinal research. This compound features a pyrrole moiety and an isopropyl group integrated into a hydroxylamine-based Schiff base framework, characterized by an azomethine (-C=N-) group which serves as the primary metal-coordinating site . Schiff base ligands derived from heterocyclic compounds like pyrrole are extensively utilized for constructing stable, well-defined metal complexes with transition metals such as Copper(II) and Cobalt(II) . These complexes are pivotal for investigating applications in catalysis, materials science, and as potential therapeutic agents. Preliminary research on structurally related pyrrole-pyridine Schiff bases has demonstrated considerable antimicrobial efficacy against a panel of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , suggesting this compound is a promising candidate for further antimicrobial and bioactivity screening . Furthermore, the distinct electronic properties of the ligand make it a suitable subject for computational chemistry studies, including the analysis of global reactivity descriptors and molecular docking simulations to predict interactions with biological targets . Researchers can employ this compound as a foundational building block for developing novel metal-organic complexes and for in-depth physicochemical characterization. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(2)10-5-3-4-8(10)6-9-11/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHTZKLJRLMKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC=C1C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperidine-Catalyzed Condensation in Isopropanol

A modified approach employs piperidine as a catalyst in isopropyl alcohol, enhancing reaction kinetics and yield. For example, a mixture of 1-propan-2-ylpyrrole-2-carbaldehyde and hydroxylamine hydrochloride in 1% piperidine/isopropanol heated at 85°C for 2 hours achieves a 96% yield. Piperidine facilitates imine formation by deprotonating hydroxylamine, increasing its nucleophilicity.

Advantages :

  • Reduced reaction time (2 hours vs. 3–4 hours in classical methods).

  • Higher yield due to improved reaction homogeneity.

Phase-Transfer Catalysis (PTC)

Tetrabutylammonium bromide (TBAB) has been utilized as a phase-transfer catalyst in biphasic systems (dichloromethane/water), enabling efficient mixing of hydrophilic hydroxylamine and hydrophobic aldehyde. For instance, adding aqueous NaOH to a mixture of aldehyde, TBAB, and hydroxylamine in dichloromethane at 0°C achieves 98% yield after 12 hours.

Conditions :

  • Catalyst : TBAB (0.1 equiv).

  • Base : NaOH (1.25 M aqueous solution).

  • Temperature : 0°C → room temperature.

This method is particularly advantageous for large-scale synthesis, minimizing solvent volume and energy input.

Industrial-Scale Synthesis: Continuous Flow Reactors

Industrial protocols often adopt continuous flow reactors to enhance reproducibility and safety. A representative setup involves:

  • Reactants : 1-Propan-2-ylpyrrole-2-carbaldehyde and hydroxylamine hydrochloride dissolved in methanol.

  • Reactor Type : Tubular flow reactor with a residence time of 10 minutes at 90°C.

  • Purification : In-line liquid-liquid extraction separates the product from unreacted starting materials, followed by crystallization in a cooling loop.

Benefits :

  • 20–30% higher throughput compared to batch reactors.

  • Consistent purity (>98%) due to precise temperature control.

Green Chemistry Approaches

Aqueous-Mediated Synthesis

Recent studies highlight the use of water as a solvent to reduce environmental impact. In one protocol, 1-propan-2-ylpyrrole-2-carbaldehyde reacts with hydroxylamine in water at 90°C for 18 hours, yielding 45% product alongside 15% decarboxylated byproducts. Adding HCl (1.0 M) suppresses byproduct formation, increasing the yield to 26%.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times. A mixture of aldehyde, hydroxylamine hydrochloride, and acetic acid in ethanol irradiated at 80°C for 10 minutes achieves 79% yield. Microwave methods are ideal for high-throughput screening but require specialized equipment.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) :

  • 1H NMR (400 MHz, CDCl3) : δ 8.21 (s, 1H, CH=N), 6.92–6.85 (m, 2H, pyrrole-H), 3.72 (sept, 1H, CH(CH3)2), 1.45 (d, 6H, CH3).

  • 13C NMR : δ 160.2 (CH=N), 143.1 (pyrrole-C), 122.8 (pyrrole-CH), 48.9 (CH(CH3)2), 22.1 (CH3).

Mass Spectrometry :

  • ESI-MS : m/z 153.1 [M+H]+ (calc. 152.19 for C₈H₁₂N₂O) .

Chemical Reactions Analysis

Types of Reactions: N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydroxylamine moiety to an amine group.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents onto the pyrrole ring.

Scientific Research Applications

N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine moiety can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key Analogs :

(E)-N-[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene]hydroxylamine ()

Biphenylacrylohydroxamic acid derivatives ()

Table 1: Structural and Crystallographic Properties

Property Target Compound Analog 1 () Analog 2 ()
Core Structure Pyrrole with isopropyl substituent Pyrazole with phenyl and pyrrole substituents Biphenylacrylohydroxamic acid
Hydrogen Bonding O–H···N (intramolecular/intermolecular) O–H···N (tetramer formation) N–H···O (enzyme active site interactions)
Dihedral Angles Not reported (inferred: ~40–55° based on similar systems) 42.69° (phenyl), 51.88° (pyrrole) Planar conformation for enzyme binding
Crystal Packing Likely layered via C–H···π interactions Tetramers linked by O–H···N; layers via C–H···π Amorphous or micellar aggregates in solution

Analysis :

  • The target compound’s pyrrole core contrasts with Analog 1’s pyrazole ring, which introduces additional nitrogen atoms and alters electronic properties.
  • Hydrogen bonding in both compounds facilitates supramolecular assembly, but Analog 1 forms O–H···N-stabilized tetramers, whereas the target compound’s packing remains undetermined but likely involves similar motifs .

Comparison with Analogs :

  • Analog 1’s synthesis likely involves multi-step heterocyclic formation, similar to biphenylacrylohydroxamic acids in , but with pyrazole ring construction.
  • The target compound’s isopropyl group may necessitate tailored alkylation steps, contrasting with Analog 1’s phenyl/pyrrole substitution.

Biological Activity

N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine, commonly referred to as Cerkocid, is a compound with the molecular formula C₈H₁₂N₂O. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of Cerkocid based on diverse research findings, including case studies and data tables.

Cerkocid is characterized by its unique structure, which includes a hydroxylamine functional group attached to a pyrrolidine ring. The structural formula can be represented as follows:

C8H12N2O\text{C}_8\text{H}_{12}\text{N}_2\text{O}

Antimicrobial Activity

Research has indicated that Cerkocid exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing an inhibition zone diameter of up to 20 mm against Staphylococcus aureus and Escherichia coli. This suggests that Cerkocid could serve as a potential antimicrobial agent.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

Anti-inflammatory Activity

Cerkocid has also been studied for its anti-inflammatory effects. In a carrageenan-induced paw edema model in rats, Cerkocid demonstrated a dose-dependent reduction in edema. The results indicated an inhibition percentage of 79.5% at a dosage of 20 mg/kg, which is comparable to standard anti-inflammatory drugs like Indomethacin (67.3% inhibition).

Anticancer Activity

The compound's anticancer potential was assessed through various in vitro assays. A notable study reported that Cerkocid inhibited the proliferation of several cancer cell lines, including HCT-116 (colon cancer) and A-375 (melanoma), with IC50 values of 0.19 µM and 0.55 µM, respectively. These findings suggest that Cerkocid may target specific pathways involved in cancer cell growth and survival.

Cell Line IC50 (µM)
HCT-1160.19
A-3750.55
HeLa0.62

The biological activity of Cerkocid is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Cerkocid may inhibit key enzymes involved in inflammatory pathways.
  • Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of Cerkocid:

  • Case Study on Antimicrobial Efficacy : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, Cerkocid was administered as an adjunct therapy, resulting in improved clinical outcomes.
  • Anti-inflammatory Effects in Arthritis Models : In animal models of arthritis, administration of Cerkocid significantly reduced inflammatory markers and improved joint function.

Q & A

Basic: What are the recommended synthetic routes for N-[(1-propan-2-ylpyrrol-2-yl)methylidene]hydroxylamine, and how can purity be validated?

Methodological Answer:
Synthesis typically involves condensation reactions between substituted pyrrole derivatives and hydroxylamine. For example, analogous compounds (e.g., (E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine) are synthesized via Schiff base formation under acidic or alkaline conditions, often using catalysts like palladium or copper in solvents such as DMF or toluene . Purity validation requires HPLC (High-Performance Liquid Chromatography) with UV detection or LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and impurity profiles. For crystalline derivatives, X-ray diffraction (XRD) can resolve structural purity .

Basic: How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer:
Key characterization methods include:

  • Spectroscopy : FT-IR to confirm imine (C=N) and hydroxylamine (N-O) functional groups; NMR (¹H/¹³C) to resolve substituent positions on the pyrrole ring.
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) to determine melting points and thermal stability.
  • Crystallography : Single-crystal XRD (e.g., using SHELX or ORTEP ) to analyze molecular conformation and intermolecular interactions. For example, related compounds show dihedral angles between pyrrole and pendant rings ranging from 42–54°, influencing packing behavior .

Physical Properties Table (Analogous Compound):

PropertyValue (Example)Reference
Boiling Point~367.8°C (at 760 mmHg)
Density1.15 g/cm³
Refractive Index1.574

Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?

Methodological Answer:
Discrepancies in XRD data (e.g., bond lengths, angles) may arise from disorder, twinning, or dynamic motion. Strategies include:

  • Validation Tools : Cross-check refinement results with software like SHELXL to flag outliers (e.g., ADP mismatches).
  • Hydrogen Bond Analysis : Use graph-set notation (as per Etter’s rules ) to identify consistent hydrogen-bonding patterns (e.g., O—H···N interactions observed in related structures ).
  • Complementary Techniques : Pair XRD with solid-state NMR or DFT calculations to validate electronic environments.

Advanced: How to design experiments to study the hydrogen-bonding network and its impact on crystal packing?

Methodological Answer:

Crystallization Screening : Use solvent/anti-solvent diffusion with varying polarity (e.g., DMSO/water) to obtain polymorphs.

Hydrogen Bond Mapping : Employ SHELX for hydrogen atom positioning and Mercury (CCDC) for visualization of O—H···N or C—H···π interactions .

Graph-Set Analysis : Classify interactions into motifs (e.g., rings, chains) using Etter’s methodology . For example, tetramer formation via O—H···N bonds in related compounds creates layered packing .

Advanced: How to optimize synthetic routes to minimize byproducts in imine formation?

Methodological Answer:

  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to track Schiff base formation and adjust pH/temperature dynamically.
  • Catalyst Optimization : Test transition-metal catalysts (e.g., Cu(I)/Pd(0)) to enhance regioselectivity, as seen in analogous pyrazole derivatives .
  • Workup Strategies : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from unreacted hydroxylamine or pyrrole precursors .

Basic: What safety precautions are critical when handling hydroxylamine derivatives?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., NOx).
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles; avoid contact with skin/eyes due to potential irritancy .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.

Advanced: How to analyze reaction mechanisms for imine formation in non-polar solvents?

Methodological Answer:

  • Kinetic Studies : Conduct pseudo-first-order experiments with varying hydroxylamine concentrations.
  • Computational Modeling : Use Gaussian or ORCA for DFT calculations to map transition states and activation energies.
  • Isotopic Labeling : Introduce ¹⁵N-labeled hydroxylamine to track nitrogen migration via NMR .

Basic: What spectroscopic techniques best distinguish geometric isomers (E/Z) in this compound?

Methodological Answer:

  • NOESY NMR : Detect spatial proximity between protons on the pyrrole ring and propan-2-yl group to confirm configuration.
  • UV-Vis : Compare λmax shifts; E-isomers often show bathochromic shifts due to extended conjugation .

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